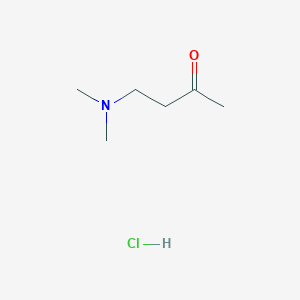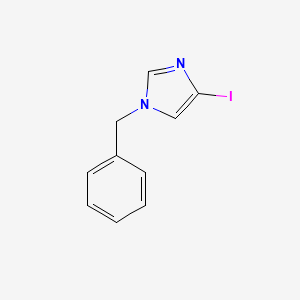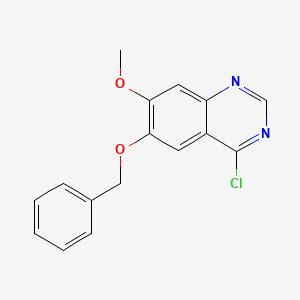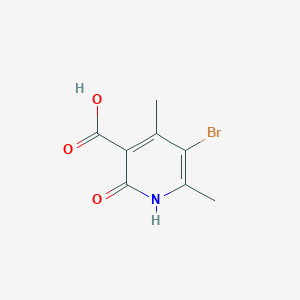
4-(Dimethylamino)butan-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Dimethylamino)butan-2-one hydrochloride is a chemical of interest in various research studies due to its potential applications in medicinal chemistry. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. The studies provided explore the synthesis, molecular structure, and chemical reactions of derivatives of this compound, as well as their biological activities.
Synthesis Analysis
In the synthesis of diastereoisomeric alcohols, 4-Dimethylamino-3-phenyl-2-butanone was reduced and then separated by fractional crystallization of the corresponding hydrochloride salts . Another study involved the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which showed promising antituberculosis activity . These syntheses are crucial for the development of new therapeutic agents.
Molecular Structure Analysis
The molecular structure of the diastereoisomeric alcohols derived from 4-Dimethylamino-3-phenyl-2-butanone was elucidated using PMR spectroscopy, and the assignments were confirmed by mass spectral data . This structural analysis is essential for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For instance, 4-(N, N-Dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitriles reacted with ethyl chloroformate to yield indolizinium and quinolizinium salts through a cyclization-N-dealkylation process . These reactions highlight the versatility of the 4-(Dimethylamino)butan-2-one scaffold in organic synthesis.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-(Dimethylamino)butan-2-one hydrochloride, the studies do imply that the compound and its derivatives have significant solubility in organic solvents, which is inferred from their ability to undergo reactions such as reduction and cyclization . The antimicrobial and antituberculosis activities of the synthesized compounds also suggest that the derivatives of 4-(Dimethylamino)butan-2-one hydrochloride have specific physicochemical properties that enable them to interact with biological systems .
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, structurally related to 4-(dimethylamino)butan-2-one hydrochloride, have shown promising results in antituberculosis activity. A specific derivative is in the final stage of clinical trials for clinical practice use (Omel’kov, Fedorov, & Stepanov, 2019).
Urotensin-II Receptor Agonist
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a compound related to 4-(dimethylamino)butan-2-one hydrochloride, has been identified as a nonpeptidic agonist of the urotensin-II receptor, potentially useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Recyclable Catalyst for Acylation
4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(dimethylamino)butan-2-one hydrochloride, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research provides detailed insights into the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).
Antimicrobial Evaluation
Derivatives of 4-dimethylamino-3-phenyl-2-butanone, structurally related to 4-(dimethylamino)butan-2-one hydrochloride, were evaluated for antimicrobial properties, demonstrating significant antifungal activity (Dimmock et al., 1978).
Nonlinear Optical Absorption
A compound related to 4-(dimethylamino)butan-2-one hydrochloride was synthesized and demonstrated distinct nonlinear optical properties, suggesting potential applications in optical device technologies (Rahulan et al., 2014).
Safety And Hazards
4-(Dimethylamino)butan-2-one hydrochloride can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can cause irritation, sensitization, and corrosion on the skin and eyes. More detailed safety data and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .
Eigenschaften
IUPAC Name |
4-(dimethylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFREZFQSHYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butan-2-one hydrochloride | |
CAS RN |
54493-24-2 |
Source


|
| Record name | 4-(dimethylamino)butan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)





![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)


